tert-Butyl 2-(allyloxy)acetate

Description

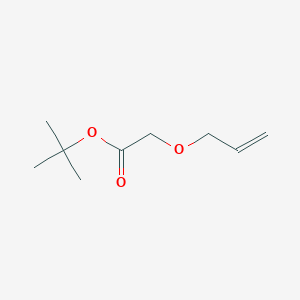

tert-Butyl 2-(allyloxy)acetate is a specialized ester compound characterized by a tert-butyl ester group and an allyloxy substituent. The allyloxy group (CH₂=CHCH₂O-) introduces unsaturation, enabling participation in cycloaddition, polymerization, or click chemistry reactions. The tert-butyl moiety provides steric protection, enhancing stability during synthetic processes.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

tert-butyl 2-prop-2-enoxyacetate |

InChI |

InChI=1S/C9H16O3/c1-5-6-11-7-8(10)12-9(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI Key |

WYTYTWKZQAWEMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-(allyloxy)acetate can be synthesized through the esterification of tert-butyl alcohol with allyloxyacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (allyloxy)acetate may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and reduces the formation of by-products.

Chemical Reactions Analysis

Radical-Mediated Cyclization Reactions

tert-Butyl 2-(allyloxy)acetate participates in cascade radical cyclization reactions under oxidative conditions. For example, when reacted with 2-(allyloxy)arylaldehydes in the presence of tert-butyl hydroperoxide (TBHP) as a radical initiator, it undergoes a double decarboxylation process to generate a stable tert-butyl radical. This intermediate facilitates cyclization to form ester-containing chroman-4-ones , bioactive heterocyclic compounds with potential pharmaceutical relevance .

Key reaction conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 80°C

-

Catalyst: None (radical initiation via TBHP)

| Reaction Component | Role | Outcome |

|---|---|---|

| TBHP | Radical initiator | Generates tert-butyl radical |

| Allyloxy group | Substrate | Forms chroman-4-one backbone |

| tert-Butyl ester | Radical precursor | Stabilizes reaction intermediates |

The reaction proceeds via the mechanism:

Subsequent cyclization forms the chromanone core .

Base-Promoted -Wittig Rearrangement

The allyloxy ether moiety in this compound undergoes -rearrangements under basic conditions. This reaction involves deprotonation to form a carbanion, which attacks the terminal propargylic carbon, leading to spirocyclic intermediates. For example, in the presence of sodium hydride (NaH), the compound rearranges to form 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones .

Mechanistic steps :

-

Deprotonation at the α-position of the ester.

2. -sigmatropic shift via transition state TS2 (ΔG‡ = 32 kcal/mol). -

Bond cleavage and reprotonation to yield the spiro product .

Experimental data :

Hydrolysis of the Ester Group

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield 2-(allyloxy)acetic acid. For instance, treatment with sodium hydroxide (1N) in ethanol/THF at ambient temperature cleaves the ester bond, followed by neutralization to isolate the carboxylic acid .

Procedure :

-

Dissolve this compound in ethanol/THF (4:1).

-

Add NaOH (1N, 2 equiv) and stir for 5 hours.

-

Neutralize with HCl to pH 6.9.

Characterization :

Functional Group Compatibility

The compound’s allyloxy and ester groups allow further derivatization:

-

Epoxidation : The allyl double bond reacts with peracids to form epoxides.

-

Nucleophilic substitution : The acetate oxygen can participate in SN2 reactions with alkyl halides.

Stability and Handling

-

Storage : Stable at −20°C under inert gas (argon).

-

Decomposition : Avoid strong oxidizers and bases to prevent unintended hydrolysis or radical pathways .

This compound serves as a critical intermediate in synthesizing complex heterocycles and functionalized carboxylic acids. Its reactivity in radical cyclizations and rearrangements highlights its utility in medicinal chemistry and materials science.

Scientific Research Applications

tert-Butyl 2-(allyloxy)acetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and allyloxy groups into molecules.

Biology: Employed in the synthesis of biologically active compounds and as a protecting group for functional groups in complex molecules.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of tert-butyl (allyloxy)acetate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further chemical reactions. The allyloxy group can act as a nucleophile in substitution reactions, while the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares tert-Butyl 2-(allyloxy)acetate with key analogues, highlighting structural variations, molecular properties, and applications:

Structural and Reactivity Comparisons

Allyloxy vs. Chloroethoxy ():

The allyloxy group’s conjugated double bond enables participation in Diels-Alder reactions or thiol-ene click chemistry, unlike the electron-withdrawing chloroethoxy group, which facilitates nucleophilic substitutions (e.g., SN2 reactions) .- Aminooxy vs. Tosyloxy (): Aminooxy derivatives are nucleophilic, ideal for oxime ligation in bioconjugation, while tosyloxy groups act as leaving groups in displacement reactions, enhancing modular synthesis .

- Formylphenoxy vs. Allyloxy (): The formyl group in tert-Butyl 2-(4-formylphenoxy)acetate allows for Schiff base formation or condensation reactions, contrasting with the allyloxy group’s focus on polymerization .

Stability and Handling Considerations

- The allyloxy group’s unsaturation may necessitate storage under inert atmospheres to prevent oxidation, while chloro derivatives require precautions against hydrolysis .

- Safety data (–10) highlight the need for personal protective equipment (gloves, eye protection) during handling, especially for electrophilic compounds like formylphenoxy derivatives .

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 2-(allyloxy)acetate in laboratory settings?

The synthesis of tert-butyl ester derivatives typically involves palladium-catalyzed α-arylation of zinc enolates. For example, analogous compounds like tert-butyl 2-(4-cyanophenyl)acetate were synthesized using silica gel chromatography for purification, achieving yields of 76–96% . Key steps include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands such as XPhos.

- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients.

- Characterization : and NMR for structural confirmation, with chemical shifts analyzed for allyloxy and acetate moieties.

Q. What safety precautions should be observed when handling this compound?

Safety protocols for structurally related esters (e.g., tert-butyl 2-(3-formylphenoxy)acetate) include:

- Personal Protective Equipment (PPE) : Use NIOSH/CEN-approved respirators (e.g., P95 filters for low exposure; OV/AG/P99 for high-risk scenarios) and chemically resistant gloves .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of vapors or aerosols .

- Storage : Keep in dry conditions below 28°C to prevent decomposition .

Q. Which spectroscopic techniques are commonly employed for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : NMR identifies allyloxy protons (δ 5.8–6.1 ppm for vinyl groups) and acetate carbonyl signals (δ 170–175 ppm in NMR) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., exact mass 276.189665 for related analogs) .

- Chromatography : HPLC or GC-MS to assess purity and detect trace impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for palladium-catalyzed synthesis of tert-butyl ester derivatives?

Optimization strategies include:

- Substrate Scope : Test electron-withdrawing (e.g., nitro, cyano) or donating groups on aryl rings, as these influence reaction rates and yields (e.g., 96% yield for 2-(4-nitrophenyl)acetate vs. 82% for hydroxylated analogs) .

- Temperature Control : Maintain 80–100°C for efficient enolate formation.

- Catalyst Loading : Reduce Pd(OAc)₂ to 2–5 mol% to minimize costs while retaining efficacy.

Q. What strategies are effective in resolving contradictory toxicity classifications across safety data sheets?

Discrepancies in GHS classifications (e.g., acute toxicity vs. non-carcinogenic status) require:

- Source Verification : Cross-reference IARC, ACGIH, and OSHA databases, which often lack carcinogenicity data for this compound .

- Experimental Validation : Conduct Ames tests for mutagenicity or OECD Guideline 423 acute oral toxicity studies.

- Hazard Mitigation : Assume worst-case scenarios (e.g., Category 2 skin irritation) until conflicting data are resolved .

Q. What analytical challenges exist in quantifying trace impurities in this compound samples?

Challenges include:

- Co-elution in Chromatography : Impurities with similar retention times can be resolved using UPLC with C18 columns (e.g., 1.7 µm particle size) .

- Spectral Overlaps : Use 2D NMR (e.g., HSQC) to distinguish allyloxy protons from solvent artifacts .

- Quantitative Limits : LC-MS/MS achieves detection limits <0.1% for residual palladium or unreacted precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.